

# In-Depth Technical Guide: Structural Elucidation of CAS 18048-64-1

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one*

Cat. No.: *B099381*

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## Introduction

The compound identified by CAS Registry Number 18048-64-1 is chemically known as 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. It is a key intermediate in the synthesis of the thrombopoietin receptor agonist, Eltrombopag.[1][2] As a critical component in the manufacturing of an active pharmaceutical ingredient (API), its structural integrity and purity are of utmost importance. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the analytical techniques and methodologies required for its unambiguous identification and characterization.

## Chemical Identity

Property	Value	Source(s)
CAS Registry Number	18048-64-1	[3][4]
IUPAC Name	2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one	[2]
Synonyms	1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one, Eltrombopag Impurity 17/18	[1][2][5]
Molecular Formula	C <sub>12</sub> H <sub>14</sub> N <sub>2</sub> O	[3][4]
Molecular Weight	202.26 g/mol	[5]

It is important to note that this compound can exist in tautomeric forms. A frequently referenced tautomer is 2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one, identified by CAS Number 277299-70-4.[6][7][8] The analytical data presented in this guide will focus on the structure assigned to CAS 18048-64-1, while acknowledging the potential for tautomerism.

## Structural Elucidation Techniques

The definitive structure of 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is established through a combination of spectroscopic and crystallographic methods.

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Data (Predicted and Reported for Tautomer)

While a definitive, published <sup>1</sup>H NMR spectrum for CAS 18048-64-1 is not readily available in the public domain, data for its tautomer (CAS 277299-70-4) has been reported.[6] The expected signals for CAS 18048-64-1 would be consistent with the proposed structure.

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Aromatic CH	~7.0-7.5	m	3H	Protons on the dimethylphenyl ring
CH <sub>2</sub>	~3.0-3.5	s	2H	Methylene protons in the pyrazolone ring
Phenyl CH <sub>3</sub>	~2.2	s	6H	Two methyl groups on the phenyl ring
Pyrazolone CH <sub>3</sub>	~2.1	s	3H	Methyl group on the pyrazolone ring

<sup>13</sup>C NMR Data (Predicted)

Carbon	Chemical Shift ( $\delta$ , ppm)	Assignment
C=O	~170-180	Carbonyl carbon in the pyrazolone ring
Aromatic C	~120-140	Carbons of the dimethylphenyl ring
C-CH <sub>3</sub> (ring)	~150-160	Carbon attached to the methyl group in the pyrazolone ring
CH <sub>2</sub>	~40-50	Methylene carbon in the pyrazolone ring
Phenyl CH <sub>3</sub>	~15-25	Methyl carbons on the phenyl ring
Pyrazolone CH <sub>3</sub>	~10-20	Methyl carbon on the pyrazolone ring

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Ion	m/z	Interpretation
[M+H] <sup>+</sup>	203.1182	Protonated molecular ion, confirming the molecular weight.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm <sup>-1</sup> )	Functional Group
~1700	C=O stretch (amide)
~1600, ~1500	C=C stretch (aromatic)
~2900-3000	C-H stretch (aliphatic and aromatic)
~1300-1400	C-N stretch

## X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise arrangement of atoms in the solid state. While a specific crystal structure for CAS 18048-64-1 is not publicly available, this technique would be the ultimate confirmation of its structure.

## Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data for structural elucidation.

## NMR Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to confirm the molecular structure.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters: pulse angle  $30\text{-}45^\circ$ , acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Typical parameters: pulse angle  $30\text{-}45^\circ$ , acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
  - Reference the spectrum to the solvent peak.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

## Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
- **Analysis:**
  - Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography system.
  - Acquire the mass spectrum in positive ion mode to observe the  $[M+H]^+$  ion.
  - If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).
- **Data Analysis:** Determine the accurate mass of the molecular ion and compare it to the theoretical mass of the proposed formula. Analyze the fragmentation pattern to support the structural assignment.

## Infrared Spectroscopy

**Objective:** To identify the key functional groups.

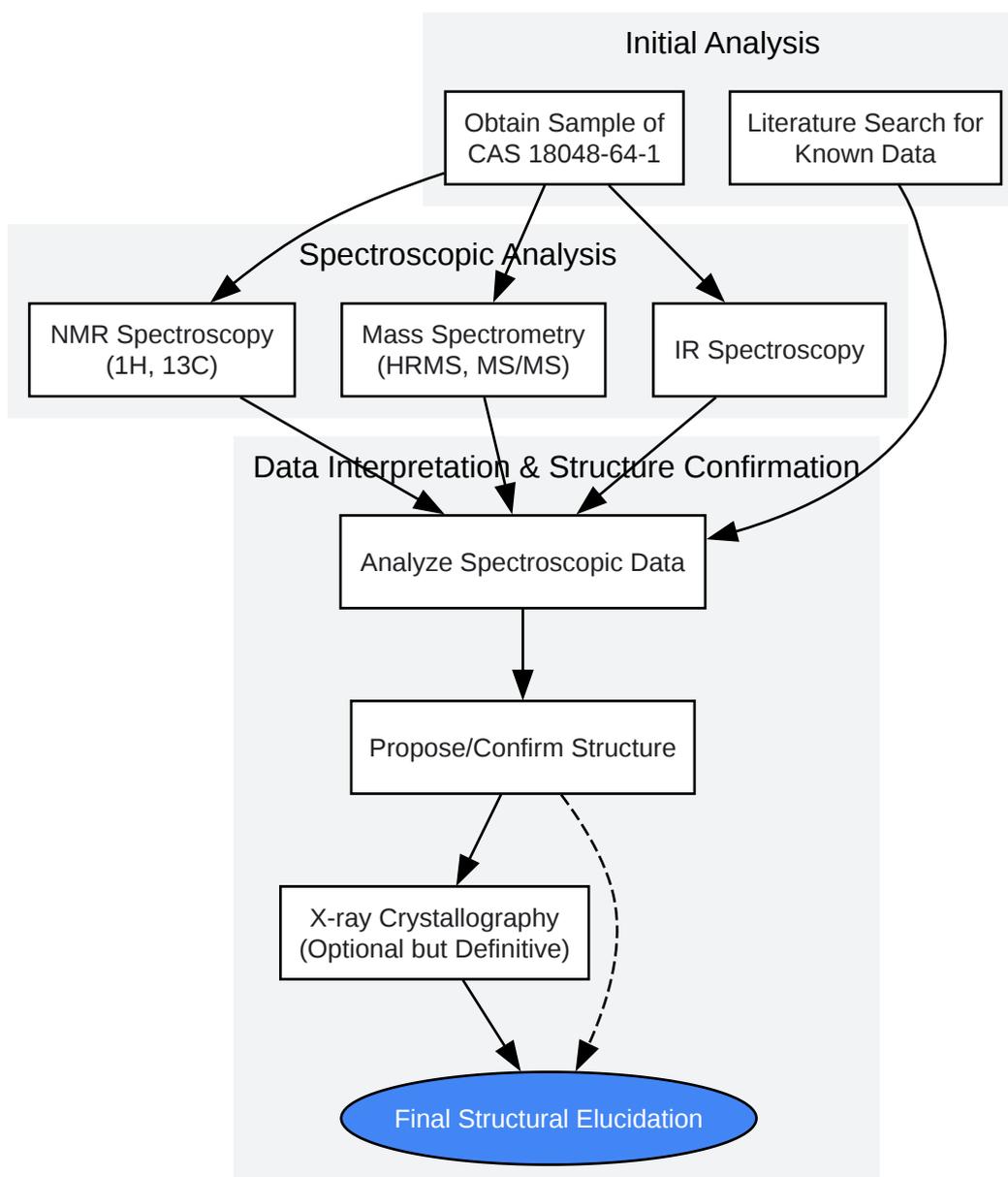
**Methodology:**

- **Sample Preparation:**
  - For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
  - Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- **Instrumentation:** Use a Fourier Transform Infrared (FT-IR) spectrometer.
- **Acquisition:**

- Record a background spectrum of the empty sample compartment or the pure KBr pellet.
- Record the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of CAS 18048-64-1.



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- To cite this document: BenchChem. [In-Depth Technical Guide: Structural Elucidation of CAS 18048-64-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099381#cas-18048-64-1-structural-elucidation]

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